molecular formula C7H16ClNO B2857140 trans-3,4-Dimethylpiperidin-3-OL hcl CAS No. 1951439-22-7

trans-3,4-Dimethylpiperidin-3-OL hcl

Cat. No.: B2857140
CAS No.: 1951439-22-7
M. Wt: 165.66
InChI Key: WFOORALUCWPZOR-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3,4-Dimethylpiperidin-3-OL hydrochloride: is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dimethylpiperidin-3-OL hydrochloride typically involves the reaction of piperidine derivatives with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process .

Industrial Production Methods: Industrial production of trans-3,4-Dimethylpiperidin-3-OL hydrochloride often involves large-scale methylation reactions followed by purification steps such as crystallization or distillation. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, resulting in the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3,4-Dimethylpiperidin-3-OL hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Halides, amines

Scientific Research Applications

Chemistry: In chemistry, trans-3,4-Dimethylpiperidin-3-OL hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of piperidine derivatives in biological systems and their interactions with cellular components .

Medicine: In medicine, trans-3,4-Dimethylpiperidin-3-OL hydrochloride is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it a valuable component in manufacturing processes .

Mechanism of Action

The mechanism of action of trans-3,4-Dimethylpiperidin-3-OL hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 3,3-Dimethylpiperidin-4-ol
  • 3,5-Dimethylpiperidin-4-ol hydrochloride

Comparison: Compared to similar compounds, trans-3,4-Dimethylpiperidin-3-OL hydrochloride has unique structural features that influence its reactivity and applications. For example, the position of the methyl groups on the piperidine ring can affect the compound’s ability to participate in specific chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

(3S,4R)-3,4-dimethylpiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOORALUCWPZOR-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@]1(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.